4-bromo-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide
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Overview
Description
4-BROMO-N-{2-[6-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a bromine atom, a triazole ring, and a sulfonamide group
Preparation Methods
The synthesis of 4-BROMO-N-{2-[6-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be achieved using reagents such as bromine or N-bromosuccinimide (NBS).
Attachment of the sulfonamide group: This step involves the reaction of the intermediate with a sulfonamide precursor under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-BROMO-N-{2-[6-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions to form larger molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-BROMO-N-{2-[6-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Chemical research: The compound is used as a reagent in various chemical reactions and studies to understand its reactivity and properties.
Mechanism of Action
The mechanism of action of 4-BROMO-N-{2-[6-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 4-BROMO-N-{2-[6-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE include other triazole and sulfonamide derivatives. These compounds share structural similarities but may differ in their reactivity, biological activity, and applications. The uniqueness of 4-BROMO-N-{2-[6-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups and the resulting properties.
Properties
Molecular Formula |
C20H19BrN4O2S2 |
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Molecular Weight |
491.4 g/mol |
IUPAC Name |
4-bromo-N-[2-[6-methyl-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H19BrN4O2S2/c1-13-3-5-15(6-4-13)19-23-20-25(24-19)14(2)18(28-20)11-12-22-29(26,27)17-9-7-16(21)8-10-17/h3-10,22H,11-12H2,1-2H3 |
InChI Key |
JUPRZSJZDCAGPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=C(SC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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